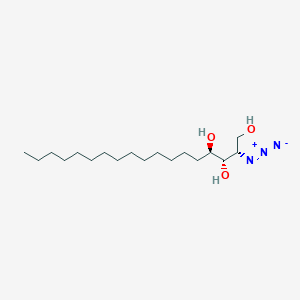

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol

Übersicht

Beschreibung

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is a chemical compound with a unique structure characterized by the presence of an azido group and three hydroxyl groups on an octadecane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol typically involves the azidation of a precursor molecule, such as (2S,3S,4R)-2-amino-1,3,4-octadecanetriol. The azidation reaction can be carried out using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the amino group to the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale azidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol can undergo several types of chemical reactions, including:

Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles (amines, thiols), suitable solvents (DMF, DMSO).

Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate).

Major Products Formed

Reduction: (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Building Block

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol serves as a chiral building block in the synthesis of complex organic molecules and pharmaceutical compounds. Its unique stereochemistry allows for the creation of various derivatives that are crucial in drug development . The azide functional group is particularly valuable for subsequent transformations, including cycloadditions and nucleophilic substitutions.

Synthetic Pathways

The compound can be synthesized through several methodologies involving the conversion of sphinganine or phytosphingosine. The azide group is introduced via diazo transfer reactions under specific conditions to ensure high yields and purity . This versatility makes it an attractive intermediate for generating glycosphingolipids and other bioactive molecules.

Biomedical Applications

Immunological Research

One notable application is in immunological studies where this compound is utilized to enhance the immunostimulatory activity of α-galactosylceramide (αGalCer). The incorporation of the azido group facilitates the development of light-controllable glycolipids that can modulate immune responses . Such innovations are crucial for designing targeted therapies in cancer and infectious diseases.

Glycosphingolipid Synthesis

The compound is also instrumental in synthesizing glycosphingolipids. These lipids play essential roles in cell recognition and signaling processes. Methods have been developed to prepare α-galactosyl ceramide and its analogs using this compound as a precursor . This application highlights its importance in developing therapeutics targeting glycosphingolipid-related pathways.

Research and Development

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for characterizing lipid structures using techniques such as mass spectrometry and NMR spectroscopy. Its distinct chemical properties allow researchers to investigate lipid interactions and dynamics within biological membranes .

Case Studies

Several studies have documented the successful application of this compound:

- Study on Lipid Dynamics: A study investigated the incorporation of this compound into model membranes to understand lipid raft formation and stability.

- Therapeutic Development: Research has focused on modifying the azide group to create prodrugs that enhance bioavailability and therapeutic efficacy against specific diseases.

Data Summary Table

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Chemical Synthesis | Chiral building block for complex organic molecules | Essential for pharmaceutical development |

| Immunological Research | Enhances immunostimulatory activity of αGalCer | Potential for targeted therapies |

| Glycosphingolipid Synthesis | Precursor for α-galactosyl ceramide | Important for cell signaling research |

| Analytical Chemistry | Standard for lipid characterization | Aids in understanding lipid dynamics |

Wirkmechanismus

The mechanism of action of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol involves its ability to undergo various chemical transformations, which can be exploited for different applications. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool for bioconjugation and material science . The hydroxyl groups provide sites for further functionalization, enhancing its versatility in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: Similar structure but with an amino group instead of an azido group.

(2S,3S,4R)-2-Hydroxy-1,3,4-octadecanetriol: Lacks the azido group, making it less reactive in certain chemical reactions.

(2S,3S,4R)-2-Chloro-1,3,4-octadecanetriol: Contains a chloro group, which can undergo different types of substitution reactions compared to the azido group.

Uniqueness

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for applications requiring specific functionalization and bioconjugation capabilities.

Biologische Aktivität

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is a unique chemical compound characterized by an azido group and three hydroxyl groups on an octadecane backbone. This structure imparts significant reactivity and versatility, making it a valuable compound in various scientific fields, particularly in chemistry and biology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, applications in research, and comparative analysis with similar compounds.

Structure

The molecular formula for this compound is C₁₈H₃₉N₃O₃. The presence of the azido group () enhances its reactivity compared to other hydroxyl-containing compounds.

Synthesis

The synthesis typically involves the azidation of a precursor such as (2S,3S,4R)-2-amino-1,3,4-octadecanetriol using sodium azide (NaN₃) in solvents like dimethylformamide (DMF) under controlled conditions. This process can be scaled industrially using continuous flow reactors for consistent quality and yield .

The biological activity of this compound primarily arises from its ability to undergo various chemical transformations:

- Reduction : The azido group can be reduced to an amino group using hydrogen gas in the presence of palladium catalysts.

- Substitution : The azido group can participate in nucleophilic substitution reactions with amines or thiols.

- Cycloaddition : It can undergo cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition to form triazole derivatives .

Research Applications

This compound is utilized in several research areas:

- Biochemistry : It serves as a probe for labeling biomolecules and studying biochemical pathways.

- Drug Development : Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

- Material Science : Employed in synthesizing specialty chemicals and materials with specific properties .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Immunomodulatory Effects : Research indicates that derivatives synthesized from this compound can enhance immune responses. For example, α-GalCer derivatives derived from this compound have shown potent induction of interferon-gamma (IFN-γ) production in mice .

- Antiparasitic Activity : A study screening libraries of compounds identified several new compounds that inhibit the growth of Toxoplasma gondii, showcasing the potential for azido derivatives in developing antiparasitic therapies .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol | Contains an amino group instead of an azido group | Less reactive than its azido counterpart |

| (2S,3S,4R)-2-Hydroxy-1,3,4-octadecanetriol | Lacks the azido group | Reduced versatility in reactions |

| (2S,3S,4R)-2-Chloro-1,3,4-octadecanetriol | Contains a chloro group | Different substitution reactivity |

Eigenschaften

IUPAC Name |

(2S,3S,4R)-2-azidooctadecane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTDVCKHIMUXFS-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.